BENGHE Foundational & Exploratory
Check Availability & Pricing

An In-depth Technical Guide to 6-
Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbonitrile

Cat. No.: B1315567

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
reactivity, and potential applications of 6-Methylpyridazine-3-carbonitrile, a heterocyclic
organic compound of interest in medicinal chemistry and materials science.

Core Chemical Properties

6-Methylpyridazine-3-carbonitrile, also known as 3-Cyano-6-methylpyridazine, is a pale-
yellow solid at room temperature.[1] Its fundamental chemical and physical properties are
summarized in the table below.
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Property Value Source(s)

6-methylpyridazine-3-

IUPAC Name carboritrile N/A
Synonyms 3-Cyano-6-methylpyridazine [2]

CAS Number 49840-90-6 [31[4][5][6]
Molecular Formula CeHsN3 [21[31[5]
Molecular Weight 119.12 g/mol [3][5]
Melting Point 86-87 °C [31[7]
Boiling Point (Predicted) 338.1+£22.0°C [7]
Appearance Pale-yellow solid [1]

Store under nitrogen at
ambient temperature.

Storage ) ] [1]
Hygroscopic; requires

desiccant.

Synthesis and Experimental Protocols

The synthesis of 6-Methylpyridazine-3-carbonitrile is typically achieved through a two-step
process starting from 6-Methyl-3(2H)-pyridazinone. This involves an initial chlorination reaction
followed by a cyanation step.

Logical Workflow for Synthesis
Chlorination |—>| 3-Chloro-6-methylpyridazine |—>| Cyanation |—>

Click to download full resolution via product page

Caption: Synthetic pathway for 6-Methylpyridazine-3-carbonitrile.

Step 1: Chlorination of 6-Methyl-3(2H)-pyridazinone
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While a detailed, peer-reviewed experimental protocol for this specific transformation is not
readily available in the public domain, a general procedure can be inferred from related
syntheses of chloropyridazines. The reaction involves the conversion of the hydroxyl group of
the pyridazinone to a chloro group, typically using a chlorinating agent like phosphorus
oxychloride (POCIs) or a triphosgene/tetramethylammonium chloride system.

General Experimental Protocol (lllustrative):

» To a stirred solution of 6-Methyl-3(2H)-pyridazinone in an appropriate solvent (e.g., toluene
or excess phosphorus oxychloride), slowly add the chlorinating agent (e.g., phosphorus
oxychloride) at a controlled temperature (typically 0-10 °C).

» After the addition is complete, the reaction mixture is heated to reflux and maintained for
several hours until the reaction is complete (monitored by TLC).

e The reaction mixture is then cooled, and the excess chlorinating agent is carefully quenched,
for example, by pouring the mixture onto crushed ice.

e The agueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium
hydroxide solution) to a neutral or slightly basic pH.

e The product, 3-Chloro-6-methylpyridazine, is extracted with an organic solvent (e.g.,
dichloromethane or ethyl acetate).

e The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate
or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

e The crude product can be purified by recrystallization or column chromatography to yield
pure 3-Chloro-6-methylpyridazine.

Step 2: Cyanation of 3-Chloro-6-methylpyridazine

The conversion of 3-Chloro-6-methylpyridazine to 6-Methylpyridazine-3-carbonitrile is a
nucleophilic aromatic substitution reaction. A common method for this transformation is the
Rosenmund—von Braun reaction, which utilizes copper(l) cyanide.

General Experimental Protocol (lllustrative):
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A mixture of 3-Chloro-6-methylpyridazine and copper(l) cyanide in a high-boiling polar
aprotic solvent (e.g., DMF or NMP) is prepared in a reaction vessel.

The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several
hours. The progress of the reaction is monitored by TLC.

Upon completion, the reaction mixture is cooled to room temperature and poured into an
agueous solution of a complexing agent for copper, such as aqueous ammonia or a solution
of ferric chloride, to facilitate the removal of copper salts.

The product is then extracted with an organic solvent (e.g., ethyl acetate or toluene).

The combined organic extracts are washed with brine, dried over an anhydrous drying agent,
and the solvent is evaporated under reduced pressure.

The crude 6-Methylpyridazine-3-carbonitrile is then purified by column chromatography on
silica gel or by recrystallization to afford the pure product.

Chemical Reactivity

The chemical reactivity of 6-Methylpyridazine-3-carbonitrile is primarily dictated by the
interplay between the electron-deficient pyridazine ring and the electrophilic nitrile group.

Reactivity of the Pyridazine Ring

The pyridazine ring is a mt-deficient heterocycle, which makes it susceptible to nucleophilic
attack, particularly at the carbon atoms adjacent to the nitrogen atoms. The presence of the
electron-withdrawing nitrile group further enhances this electrophilicity.

Reactivity of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This
allows for a variety of chemical transformations:

» Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the
corresponding carboxylic acid, 6-methylpyridazine-3-carboxylic acid, or the amide, 6-
methylpyridazine-3-carboxamide, as an intermediate.
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e Reduction: The nitrile group can be reduced to an aminomethyl group using reducing agents
such as lithium aluminum hydride (LiAIH4) or through catalytic hydrogenation.

o Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, serving
as a building block for the synthesis of more complex heterocyclic systems.

Reactivity of the Methyl Group

The methyl group at the 6-position can also be a site for chemical modification. For instance, it
can undergo oxidation to a carboxylic acid group under strong oxidizing conditions.

lllustrative Reactivity Pathways

Hydrolysis
(H+ or OH-)

A

6-Methylpyridazine-3-carboxylic acid

Reduction
(e.g., LiAIH4)

6-Methylpyridazine-3-carbonitrile P (6-Methylpyridazin-3-yl)methanamine

Cycloaddition
(e.g., with azides)

»| Tetrazole derivative

Click to download full resolution via product page

Caption: Key chemical transformations of 6-Methylpyridazine-3-carbonitrile.

Spectroscopic Properties

Detailed experimental spectroscopic data for 6-Methylpyridazine-3-carbonitrile is not widely
published. However, expected spectral characteristics can be predicted based on its structure
and data from analogous compounds.

'H NMR Spectroscopy (Predicted)

» Pyridazine Protons: Two aromatic protons on the pyridazine ring are expected to appear as
doublets in the downfield region (typically & 7.5-9.0 ppm). The coupling constant between
these adjacent protons would be in the range of 8-9 Hz.
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o Methyl Protons: The methyl group protons will appear as a singlet in the upfield region
(typically & 2.5-3.0 ppm).

3C NMR Spectroscopy (Predicted)

o Pyridazine Carbons: The carbon atoms of the pyridazine ring are expected to resonate in the
aromatic region (6 120-160 ppm).

 Nitrile Carbon: The carbon of the nitrile group will have a characteristic chemical shift in the
range of & 115-125 ppm.

o Methyl Carbon: The methyl carbon will appear in the upfield region (typically & 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted)

o C=N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group is
expected around 2220-2240 cm™1,

e C=N and C=C Stretches: Absorptions corresponding to the pyridazine ring stretching
vibrations are expected in the 1400-1600 cm~1 region.

e C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm~1, while the
methyl C-H stretching will be observed just below 3000 cm~1.

Applications in Drug Discovery and Materials
Science

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to
its ability to interact with a wide range of biological targets. Pyridazine derivatives have
demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-
inflammatory, antimicrobial, and cardiovascular effects.

The presence of the nitrile group in 6-Methylpyridazine-3-carbonitrile makes it a valuable
intermediate for the synthesis of diverse compound libraries for drug discovery. Aromatic nitriles
are known to act as inhibitors of certain enzymes, such as cysteine proteases.
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While specific biological activities for 6-Methylpyridazine-3-carbonitrile are not extensively
documented in publicly available literature, its structural motifs suggest potential for
investigation in various therapeutic areas. There is a clear need for further research to explore
its pharmacological profile and potential as a lead compound in drug development programs.

In the realm of materials science, the electronic properties of the pyridazine-carbonitrile system
could be exploited in the design of novel organic electronic materials.

Disclaimer: This document is intended for informational purposes for a technical audience. The
experimental protocols provided are illustrative and should be adapted and optimized based on
laboratory conditions and safety considerations. All chemical syntheses should be performed
by trained professionals in a well-equipped laboratory with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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